An In-depth Technical Guide to 1,2-Dehydro-6β,17α-dihydroxyprogesterone
An In-depth Technical Guide to 1,2-Dehydro-6β,17α-dihydroxyprogesterone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of 1,2-Dehydro-6β,17α-dihydroxyprogesterone. As a complex steroid derivative, understanding its nuanced characteristics is crucial for its potential applications in research and drug development.
Elucidation of the Chemical Structure
1,2-Dehydro-6β,17α-dihydroxyprogesterone, also known as 6β,17α-dihydroxypregn-1,4-diene-3,20-dione, is a synthetic steroid derivative of progesterone. Its structure is characterized by several key modifications to the core progesterone molecule, which are crucial to its chemical behavior and biological activity.
The systematic name reveals its structural features:
-
Progesterone backbone: The fundamental structure is the 21-carbon steroid skeleton of progesterone.
-
1,2-Dehydro: A double bond is introduced between the first and second carbon atoms in the A-ring of the steroid nucleus. This unsaturation, along with the existing double bond at C4-C5, creates a conjugated system in the A-ring.
-
6β-hydroxy: A hydroxyl (-OH) group is attached to the sixth carbon atom in the β-configuration, meaning it projects above the plane of the steroid ring.
-
17α-hydroxy: A hydroxyl group is attached to the seventeenth carbon atom in the α-configuration, projecting below the plane of the D-ring.[1][2]
The IUPAC name for this compound is (6R,8S,9S,10R,13S,14S,17R)-17-acetyl-6,17-dihydroxy-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one.
Key Structural Features:
| Feature | Description | Significance |
| Pregnane Skeleton | A C21 steroid framework. | Forms the basis for progestogenic and other hormonal activities. |
| Δ¹,⁴-diene-3-one | Conjugated double bonds in the A-ring. | Influences the planarity of the A-ring and receptor binding affinity. |
| 6β-hydroxyl group | An axial hydroxyl group on the B-ring. | Can affect metabolic stability and receptor interactions. |
| 17α-hydroxyl group | An axial hydroxyl group on the D-ring. | A common modification in synthetic progestins, often enhancing progestational activity and metabolic stability.[1][2] |
| C20-ketone | A ketone group on the C17 side chain. | Essential for progestational activity. |
Physicochemical Properties
The physicochemical properties of 1,2-Dehydro-6β,17α-dihydroxyprogesterone are predicted based on its structure and data from related compounds.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₈O₄ | Calculated |
| Molecular Weight | 344.45 g/mol | Calculated |
| Appearance | Likely a white to off-white crystalline solid. | Inferred from related steroids.[3] |
| Solubility | Expected to be soluble in organic solvents like chloroform, and sparingly soluble in water.[4] | Inferred from related steroids.[3] |
| Melting Point | Not experimentally determined in available literature. | - |
Synthesis and Characterization
The synthesis of 1,2-Dehydro-6β,17α-dihydroxyprogesterone has been achieved through biotransformation, a process that utilizes microorganisms to perform specific chemical reactions.
Microbial Transformation of Δ¹-Progesterone
A study on the biotransformation of Δ¹-progesterone (pregna-1,4-diene-3,20-dione) using the filamentous fungus Isaria fumosorosea KCh J2 resulted in the production of 6β,17α-dihydroxypregn-1,4-diene-3,20-dione.[5] This biotransformation indicates that the fungus possesses hydroxylating enzymes capable of introducing hydroxyl groups at the 6β and 17α positions of the steroid nucleus.
Experimental Workflow for Biotransformation:
Caption: Workflow for the biotransformation of Δ¹-progesterone.
Characterization Techniques
The structural elucidation of the synthesized compound would rely on a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the precise location of the hydroxyl groups and the double bond in the A-ring.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern, which provides further structural information.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as hydroxyls (-OH) and ketones (C=O).
Potential Biological Activity and Significance
While specific pharmacological data for 1,2-Dehydro-6β,17α-dihydroxyprogesterone is limited, its structural similarity to other biologically active steroids allows for informed predictions of its potential activities.
Progestogenic Activity
The presence of the 17α-hydroxy group is a hallmark of many potent synthetic progestins.[1][2] This group can enhance binding to the progesterone receptor and increase metabolic stability. The Δ¹,⁴-diene system in the A-ring is also found in other hormonally active steroids. Therefore, it is plausible that this compound exhibits progestogenic activity.
Anti-inflammatory and Immunomodulatory Effects
Progesterone and its derivatives are known to have anti-inflammatory and immunomodulatory properties.[6] These effects are often mediated through interactions with glucocorticoid receptors or other signaling pathways. The structural features of 1,2-Dehydro-6β,17α-dihydroxyprogesterone suggest it could have similar activities.
Neuroprotective Potential
Neurosteroids, including progesterone and its metabolites, have demonstrated neuroprotective effects.[6] They are involved in reducing inflammation, promoting myelin repair, and protecting neurons from damage. Further research is needed to determine if 1,2-Dehydro-6β,17α-dihydroxyprogesterone shares these neuroprotective properties.
Potential Signaling Pathways:
Caption: Potential receptor interactions and biological effects.
Future Directions
1,2-Dehydro-6β,17α-dihydroxyprogesterone represents an interesting molecule for further investigation. Key areas for future research include:
-
Chemical Synthesis: Development of a scalable and efficient chemical synthesis route would enable more extensive biological testing.
-
Pharmacological Profiling: Comprehensive in vitro and in vivo studies are needed to determine its binding affinities for various steroid receptors and to characterize its pharmacological effects.
-
Metabolism and Pharmacokinetics: Understanding how the compound is metabolized and distributed in the body is crucial for assessing its therapeutic potential.
Conclusion
1,2-Dehydro-6β,17α-dihydroxyprogesterone is a structurally unique synthetic steroid with the potential for diverse biological activities. While current knowledge is primarily based on its biotransformation and analogies to related compounds, its chemical features suggest it could be a valuable lead compound in the development of new therapeutic agents, particularly in the areas of hormonal regulation, inflammation, and neuroprotection. Further research is warranted to fully elucidate its pharmacological profile and potential clinical applications.
References
-
PubChem. 1-Dehydroprogesterone. National Center for Biotechnology Information. [Link]
-
PubChem. 17-Hydroxy-6-dehydroprogesterone. National Center for Biotechnology Information. [Link]
-
Wikipedia. 17α-Hydroxyprogesterone. [Link]
-
PubChem. 17-Hydroxyprogesterone. National Center for Biotechnology Information. [Link]
-
NIST. 17α-Hydroxyprogesterone. National Institute of Standards and Technology. [Link]
- Google Patents. Synthesis method of dehydroprogesterone.
- Google Patents. Process for preparing 16alpha,17alpha-dihydroxyprogesterone acetophenide.
-
Shapiro, E. L., et al. (1972). Synthesis and biological activity of 17-esters of 6-dehydro-16-methylene-17 -hydroxyprogesterones. Journal of Medicinal Chemistry, 15(7), 716–720. [Link]
-
Tan, L., & Falardeau, P. (1977). Synthesis and properties of two new steroid hydroperoxides: an alternative pathway for the formation of 6beta-hydroxyprogesterone. Journal of Steroid Biochemistry, 8(8), 825–834. [Link]
-
Inxight Drugs. Dihydroxyprogesterone Acetophenide. National Center for Advancing Translational Sciences. [Link]
- Google Patents. Synthetic method of 17alpha-hydroxyprogesterone.
-
Dymarska, M., et al. (2023). Biotransformation of Δ¹-Progesterone Using Selected Entomopathogenic Filamentous Fungi and Prediction of Its Products' Bioactivity. Molecules, 28(23), 7806. [Link]
-
Inxight Drugs. 16.ALPHA.,17.ALPHA.-DIHYDROXYPROGESTERONEACETOPHENIDE. National Center for Advancing Translational Sciences. [Link]
-
ResearchGate. (2015). Investigation of spectral features of progesterone, 17a-hydroxyprogesterone and cortisone in THz range. [Link]
-
PubChem. Dehydroepiandrosterone. National Center for Biotechnology Information. [Link]
-
Vihko, P., et al. (2004). 17 Beta-Hydroxysteroid Dehydrogenases--Their Role in Pathophysiology. Molecular and Cellular Endocrinology, 215(1-2), 83–89. [Link]
-
Stárka, L. (2010). Hydroxysteroid Dehydrogenases – Biological Role and Clinical Importance – Review. Acta Medica, 53(1), 3-10. [Link]
-
Atif, F., et al. (2022). Neurosteroids Progesterone and Dehydroepiandrosterone: Molecular Mechanisms of Action in Neuroprotection and Neuroinflammation. International Journal of Molecular Sciences, 23(13), 6988. [Link]
-
Pereira, C. V., et al. (2023). 1,2-Dihydroxy-9H-Xanthen-9-One, a Multifunctional Nature-Inspired Active Ingredient. Cosmetics, 10(6), 160. [Link]
-
Axios Research. 17-alfa,20-alfa-Dihydroxyprogesterone. [Link]
-
DeCS. 17-alpha-Hydroxyprogesterone. Health Sciences Descriptors. [Link]
-
Laureti, S., et al. (2002). Dehydroepiandrosterone, 17alpha-hydroxyprogesterone and aldosterone responses to the low-dose (1 micro g) ACTH test in subjects with preclinical adrenal autoimmunity. Clinical Endocrinology, 57(5), 677–683. [Link]
Sources
- 1. 17α-Hydroxyprogesterone - Wikipedia [en.wikipedia.org]
- 2. 17-Hydroxyprogesterone | C21H30O3 | CID 6238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 17-Hydroxy-6-dehydroprogesterone | C21H28O3 | CID 3080587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dehydroepiandrosterone [drugfuture.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
